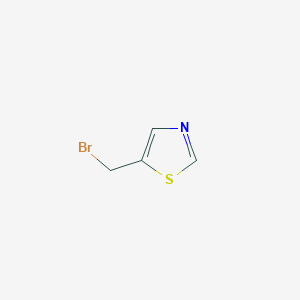

5-(Bromomethyl)thiazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOILBLIIPUYFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617079 | |

| Record name | 5-(Bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167998-61-0 | |

| Record name | 5-(Bromomethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167998-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)thiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Bromomethyl)thiazole, a key heterocyclic intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its significance in medicinal chemistry, particularly its role in modulating signaling pathways, and outlines critical safety information. The information is presented to support researchers and professionals in the fields of chemistry and pharmacology.

Core Properties of this compound

This compound, identified by the CAS number 167998-61-0 , is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a reactive bromomethyl group at the 5-position makes it a valuable building block for the synthesis of a wide range of more complex molecules.[1]

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 167998-61-0 | [2] |

| Molecular Formula | C4H4BrNS | [1] |

| Molecular Weight | 178.05 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 228.6 ± 15.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the bromination of 5-hydroxymethylthiazole. This reaction typically utilizes a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Experimental Protocol: Bromination of 5-Hydroxymethylthiazole

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

5-Hydroxymethylthiazole

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxymethylthiazole in an anhydrous solvent like diethyl ether or dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of the brominating agent (e.g., phosphorus tribromide) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Logical Workflow for Synthesis:

Applications in Drug Development and Signaling Pathways

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[4] Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reactive bromomethyl group of this compound serves as a handle to introduce the thiazole moiety into larger molecules, enabling the synthesis of novel therapeutic agents.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are known to interact with various biological targets. The mechanism of action often involves the electrophilic bromomethyl group reacting with nucleophilic residues in enzymes or receptors.

General Signaling Pathway Involvement of Thiazole Derivatives:

Thiazole-containing compounds have been shown to inhibit key signaling pathways implicated in cancer and other diseases. The diagram below illustrates a generalized representation of how a thiazole derivative might interfere with a cellular signaling cascade.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause severe skin burns and eye damage.[5]

Hazard and Precautionary Statements:

| GHS Pictogram | Signal Word | Hazard Statement |

| Corrosive | Danger | H314: Causes severe skin burns and eye damage. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity make it a valuable tool for the development of novel compounds with a wide range of biological activities. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols, to harness its full potential in advancing scientific discovery.

References

- 1. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 5-Bromomethylthiazole | CAS#:167998-61-0 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 131337-65-0|5-(Bromomethyl)benzo[d]thiazole|BLD Pharm [bldpharm.com]

Synthesis of 5-(Bromomethyl)thiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(bromomethyl)thiazole, a key building block in medicinal chemistry and drug development. The document details various synthetic strategies from different starting materials, offering in-depth experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and workflows.

Introduction

The thiazole motif is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. The functionalization of the thiazole ring is crucial for modulating the pharmacological properties of these molecules. This compound, in particular, serves as a versatile intermediate, allowing for the introduction of various side chains at the 5-position through nucleophilic substitution of the reactive bromomethyl group. This guide explores the most common and effective methods for the synthesis of this important precursor.

Synthetic Pathways

Several strategic approaches have been established for the synthesis of this compound and its derivatives. The primary methods include the direct bromination of a pre-formed 5-methylthiazole, the Hantzsch thiazole synthesis to construct the ring with a latent bromomethyl group, and the conversion from related halogenated thiazoles.

Radical Bromination of 5-Methylthiazole Derivatives

A direct and efficient method for the synthesis of this compound is the radical bromination of a corresponding 5-methylthiazole precursor. This approach typically utilizes N-bromosuccinimide (NBS) as the bromine source, often initiated by UV light or a radical initiator.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. To obtain a bromomethyl-substituted thiazole, a starting material bearing the bromomethyl moiety or a precursor that can be readily converted to it is required.

Synthesis from 2-Chloro-5-(chloromethyl)thiazole

A common industrial route involves the synthesis of 2-chloro-5-(chloromethyl)thiazole, which can then potentially be converted to the desired this compound through halogen exchange, although this subsequent step is less commonly detailed in readily available literature. The synthesis of the dichloro- a versatile intermediate, is well-documented.

Quantitative Data Summary

The following table summarizes quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Starting Material(s) | Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |

| Radical Bromination | 2-Bromo-5-methylthiazole | N-Bromosuccinimide (NBS), UV irradiation | DCM / H₂O | 3 hours | 90°C | 78% | [1] |

| Hantzsch Synthesis | 1,1-Dibromoacetone, Thiourea | - | Ethanol | 2-4 hours | Reflux | High | [2] |

| From 2-Haloallyl isothiocyanate (for dichloro analog) | 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | 2 hours | 20-25°C | 93% | [3] |

| From 1,3-Dichloropropene (for dichloro analog) | 1,3-Dichloropropene, Sodium thiocyanate | Chlorine | Chloroform | - | - | ~65% | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)thiazole via Radical Bromination

This protocol is adapted from the bromination of 2-bromo-5-methylthiazole.[1]

Materials and Reagents:

-

2-Bromo-5-methylthiazole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methylthiazole (1 g, 5.6 mmol) in a mixture of 40 mL of DCM and 40 mL of H₂O.

-

Add N-bromosuccinimide (1.1 g, 6.18 mmol, 1.1 eq).

-

Stir the biphasic solution and irradiate with a UV lamp at 90°C for 3 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by automated chromatography using a gradient of 0% to 3% EtOAc in hexanes to yield 2-bromo-5-(bromomethyl)thiazole.

Protocol 2: Synthesis of 2-Amino-4-(bromomethyl)thiazole via Hantzsch Synthesis

This protocol describes a general procedure for the synthesis of a 4-(bromomethyl)thiazole derivative using the Hantzsch synthesis.[2]

Materials and Reagents:

-

1,1-Dibromoacetone

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

-

Add 1,1-dibromoacetone (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by adding a saturated solution of sodium bicarbonate.

-

If the product precipitates, collect the solid by vacuum filtration and wash with cold water.

-

If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-amino-4-(bromomethyl)thiazole.

-

Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthetic Pathways to this compound and Analogs

Caption: Overview of major synthetic routes to this compound derivatives.

Experimental Workflow for Radical Bromination

Caption: Step-by-step workflow for the synthesis via radical bromination.

References

5-(Bromomethyl)thiazole chemical structure and IUPAC name

An In-depth Technical Guide to 5-(Bromomethyl)thiazole

Introduction

This compound is an organic compound featuring a thiazole ring functionalized with a bromomethyl group at the 5-position.[1] The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and drug discovery. The presence of the reactive bromomethyl group allows for straightforward derivatization, making it a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][4][5][6]

Chemical Structure and Nomenclature

The core structure consists of a 1,3-thiazole ring. A methylene group (-CH2-) is attached to the carbon at position 5 of the ring, and a bromine atom is attached to this methylene group.

-

IUPAC Name : 5-(bromomethyl)-1,3-thiazole[]

-

Synonyms : 5-Bromomethyl-thiazole, Thiazole, 5-(bromomethyl)-[1][][8]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] It is soluble in common organic solvents, which facilitates its use in various chemical reactions.[1] A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C4H4BrNS | [1][8] |

| Molecular Weight | 178.05 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| InChI | InChI=1S/C4H4BrNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | [1][] |

| InChI Key | SOILBLIIPUYFLH-UHFFFAOYSA-N | [1][] |

| Canonical SMILES | C1=C(SC=N1)CBr | [] |

Synthesis and Reactivity

General Synthesis Protocol: Radical Bromination

A common method for the synthesis of bromomethyl-substituted heterocycles involves the radical bromination of the corresponding methyl-substituted precursor. The following protocol is based on the synthesis of a similar compound, 2-bromo-5-(bromomethyl)thiazole, and illustrates the general principle.

Reaction: Synthesis of this compound via Bromination of 5-Methylthiazole.

-

Reactants : A solution of 5-methylthiazole and N-bromosuccinimide (NBS) (1.1 equivalents) is prepared in a suitable solvent mixture, such as dichloromethane (DCM) and water.[9]

-

Initiation : The reaction mixture is stirred vigorously under UV irradiation. A radical initiator like azobisisobutyronitrile (AIBN) can also be used.

-

Conditions : The reaction is typically heated to reflux (e.g., 90°C) for several hours (e.g., 3 hours).[9]

-

Work-up : After cooling to room temperature, the reaction mixture is transferred to a separatory funnel for extraction.[9] The aqueous layer is extracted multiple times with DCM.[9]

-

Purification : The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure.[9] The crude product is then purified by column chromatography to yield the final product.[9]

Chemical Reactivity: Nucleophilic Substitution

The primary utility of this compound in synthetic chemistry stems from the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.

The general reaction is a nucleophilic substitution where a nucleophile (Nu⁻) displaces the bromide ion.

-

Reaction with O-, S-, N-, and P-Nucleophiles : this compound readily reacts with various nucleophiles. For example, it can be alkylated with potassium thiolates (S-nucleophiles) or react with amines like pyrrolidine, piperidine, and morpholine (N-nucleophiles) to form the corresponding tertiary amines.[10] It can also undergo the Arbuzov reaction with triethyl phosphite (P-nucleophile) to yield phosphonates.[10]

Caption: Nucleophilic substitution at the bromomethyl group.

Applications in Drug Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs, including anticancer and antimicrobial agents.[2][3] this compound serves as a critical starting material for synthesizing novel thiazole-containing compounds for therapeutic evaluation.

-

Anticancer Agents : Thiazole-based compounds like Dasatinib and Dabrafenib are established anticancer drugs.[3][4] The ability to use this compound to construct complex heterocyclic hybrids allows researchers to explore new chemical space for potential kinase inhibitors and cytotoxic agents.[2][11]

-

Antimicrobial Agents : The thiazole ring is a core component of penicillins.[5] Synthetic thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[1][5] this compound provides a convenient handle to attach various side chains to the thiazole core, enabling the generation of libraries of compounds for antimicrobial screening.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Due to its reactivity and the presence of bromine, it may be corrosive and harmful if swallowed, inhaled, or in contact with skin.[1][9] It is classified with the GHS Signal Word "Danger" and the Hazard Statement H314, indicating it causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Proper storage and disposal methods are essential to mitigate health risks and environmental impact.[1]

References

- 1. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 5-(Bromomethyl)benzo[d]thiazole|CAS 131337-65-0 [benchchem.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 8. This compound - CAS:167998-61-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-(Bromomethyl)thiazole: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 5-(Bromomethyl)thiazole (CAS No. 167998-61-0), a heterocyclic compound utilized as a building block in organic synthesis.[1][] The document is intended for researchers and professionals in the fields of chemistry and drug development, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Profile

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra, the NMR data presented are predicted values, while the IR and MS data are based on characteristic functional group absorptions and fragmentation patterns of related thiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 (thiazole ring) | 8.9 - 9.1 | Singlet (s) |

| H4 (thiazole ring) | 7.6 - 7.8 | Singlet (s) |

| -CH₂Br (bromomethyl) | 4.7 - 4.9 | Singlet (s) |

| Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (thiazole ring) | 155 - 158 |

| C4 (thiazole ring) | 142 - 145 |

| C5 (thiazole ring) | 130 - 133 |

| -CH₂Br (bromomethyl) | 25 - 28 |

| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |

Table 3: Expected Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (thiazole ring) | Stretching | 3100 - 3000 | Medium |

| C=N (thiazole ring) | Stretching | 1620 - 1580 | Medium |

| C=C (thiazole ring) | Stretching | 1500 - 1400 | Medium |

| C-Br | Stretching | 700 - 500 | Strong |

| C-H (CH₂) | Bending | 1470 - 1430 | Medium |

Table 4: Expected Key Mass Spectrometry (MS) Fragments

| m/z Value | Proposed Fragment Identity | Notes |

| 177/179 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. |

| 98 | [M - Br]⁺ | Loss of a bromine radical. |

| 97 | [M - HBr]⁺ | Loss of hydrogen bromide. |

| 84 | [C₃H₂NS]⁺ | Thiazole methyl radical cation. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The carbon NMR spectrum is acquired with proton broadband decoupling. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required. A relaxation delay of 2-5 seconds is used.

-

Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to TMS.

2. Fourier-Transform Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet is made by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

-

Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the instrument's beam path. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Preparation : The sample is diluted in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL to 10 µg/mL.

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction, is used. Electron Ionization (EI) is a common technique for volatile compounds.

-

Acquisition (EI-MS) : The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus the m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature to look for in the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound, such as this compound, using a combination of spectroscopic techniques.

Caption: Logical workflow for chemical structure elucidation using spectroscopic methods.

References

The Bromomethylthiazole Motif: A Linchpin in Contemporary Drug Discovery

An In-depth Technical Guide on the Reactivity and Application of Bromomethyl-Substituted Thiazoles for Researchers, Scientists, and Drug Development Professionals.

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure" in drug design.[4] A particularly reactive and synthetically versatile derivative is the bromomethylthiazole, which serves as a key intermediate in the elaboration of more complex, biologically active molecules. The high reactivity of the bromomethyl group, primarily through nucleophilic substitution, allows for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel therapeutics.[5] This guide provides a comprehensive overview of the synthesis, reactivity, and application of bromomethylthiazoles, with a focus on their role in the development of anticancer agents targeting critical signaling pathways.

Synthesis of Bromomethylthiazole Derivatives

The primary route to thiazole-containing compounds is the renowned Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[6] To obtain the bromomethylthiazole scaffold, specific starting materials are required. For instance, the synthesis of 2-amino-5-bromo-4-tert-butylthiazole begins with the Hantzsch reaction of 1-bromo-3,3-dimethyl-2-butanone with thiourea to form 2-amino-4-tert-butylthiazole, which is subsequently brominated at the 5-position.[7]

A general procedure for the synthesis of a 2-aminothiazole derivative involves the reaction of a substituted thiosemicarbazone with iodine in ethanol.[1] The thiosemicarbazone itself is typically prepared by the condensation of a ketone with thiosemicarbazide.[1]

A generalized experimental protocol for the synthesis of a 2-aminothiazole derivative is as follows:

-

Thiosemicarbazone Formation:

-

Dissolve the starting ketone (1 mmol) in ethanol (10 mL).

-

Add thiosemicarbazide (1.2 mmol) to the solution.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the thiosemicarbazone.

-

Filter the solid, wash with water, and dry under vacuum.[1]

-

-

Cyclization to 2-Aminothiazole:

-

Suspend the dried thiosemicarbazone (1 mmol) in ethanol (15 mL).

-

Add iodine (1.1 mmol) portion-wise with constant stirring.

-

Heat the mixture to reflux for 8-10 hours, monitoring by TLC.

-

After completion, cool the mixture and neutralize the excess iodine with a sodium thiosulfate solution.

-

Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[1]

-

Reactivity of the Bromomethyl Group: A Gateway to Molecular Diversity

The C-Br bond in the bromomethyl group attached to the thiazole ring is polarized, rendering the carbon atom electrophilic and highly susceptible to attack by nucleophiles.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[5][9]

In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion), proceeding through a pentacoordinate transition state.[9][10] This "backside attack" results in an inversion of stereochemistry if the carbon atom is a chiral center.[9] The rate of an SN2 reaction is dependent on the concentrations of both the substrate (bromomethylthiazole) and the nucleophile.[11]

Key Factors Influencing the SN2 Reaction:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Nucleophilicity generally increases with basicity and polarizability.[12]

-

Substrate Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center. Primary halides, like the bromomethyl group, are highly reactive as there is minimal steric hindrance to the incoming nucleophile.[10]

-

Leaving Group Ability: Bromide is an excellent leaving group due to its ability to stabilize the negative charge in the transition state and as the departing ion.[8]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[9]

Quantitative Data on Nucleophilic Substitution

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| 2-Phenol-benzothiazole | 2-(2-((Substituted-benzyl)oxy)phenyl)benzo[d]thiazole | DMSO | - | 65-81 | [11] |

| Thiophenol | 2-((Phenylthio)methyl)thiazole | Methanol | - | High | [10] |

| Imidazole | 2-(Imidazol-1-ylmethyl)thiazole | Acetonitrile | 70 °C | - | [5] |

| Phenol | 2-(Phenoxymethyl)thiazole | Acetone | Reflux | - | [4] |

| Thiol | 2-((Thio-R)methyl)thiazole | THF | RT | - | [4] |

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for SN2 Reaction with a Thiol Nucleophile

This protocol provides a general method for the S-alkylation of a thiol with a bromomethylthiazole derivative.

-

Preparation of the Thiolate:

-

To a suspension of a suitable base (e.g., sodium hydride, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate anion.[4]

-

-

Nucleophilic Substitution:

-

Add a solution of the bromomethylthiazole derivative (1.05 eq) in THF to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.[4]

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.[4]

-

Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[13][14] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1][15] Numerous thiazole-containing compounds have been synthesized and evaluated as inhibitors of this pathway, demonstrating the therapeutic potential of this heterocyclic core.[13][14]

The bromomethylthiazole moiety serves as a critical starting point for the synthesis of these inhibitors. By reacting bromomethylthiazoles with various nucleophiles, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of thiazole derivatives against various cancer cell lines, highlighting their potential as anticancer agents targeting the PI3K/Akt/mTOR pathway.

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3b | PI3Kα / mTOR | - | 0.086 / 0.221 | [14] |

| Compound 6a | EGFR / PI3K / mTOR | MCF-7 | 0.184 / 0.174 / 1.388 | [1] |

| Compound 2a | EGFR / PI3K / mTOR | MCF-7 | 0.311 / 0.174 / 1.388 | [1] |

| Compound 6 | Akt | A549 | 12.0 (µg/mL) | [13] |

| Compound 6 | Akt | C6 | 3.83 (µg/mL) | [13] |

| Thiazole Derivative 9 | - | HepG-2 | 1.61 (µg/mL) | [3] |

| Thiazole Derivative 10 | - | HepG-2 | 1.98 (µg/mL) | [3] |

Experimental Workflow for Drug Development

The development of novel thiazole-based inhibitors follows a structured workflow, from initial synthesis to preclinical evaluation. The reactivity of the bromomethyl group is particularly crucial in the early stages of this process, enabling the rapid generation of a library of diverse compounds for screening.

Caption: Drug development workflow for thiazole-based inhibitors.

Conclusion

The bromomethylthiazole scaffold is a highly valuable tool in modern drug discovery. Its straightforward synthesis and the exceptional reactivity of the bromomethyl group via SN2 reactions provide a robust platform for the generation of diverse molecular libraries. The successful application of this strategy in developing potent inhibitors of the PI3K/Akt/mTOR signaling pathway underscores the importance of this chemical motif. For researchers in medicinal chemistry and drug development, a thorough understanding of the synthesis, reactivity, and strategic application of bromomethylthiazoles is essential for the continued innovation of novel and effective therapeutics.

References

- 1. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 2. jpionline.org [jpionline.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Hantzsch Synthesis: A Comprehensive Technical Guide to Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its wide range of biological activities. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and versatile methods for the construction of this critical heterocyclic scaffold. This in-depth technical guide provides a thorough examination of the Hantzsch synthesis, its mechanism, modern variations, and detailed experimental protocols for the preparation of substituted thiazoles.

Core Principles: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] The reaction is known for its reliability, simplicity, and generally high yields.[1] The fundamental transformation involves the formation of two new bonds to create the five-membered heterocyclic ring.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis proceeds through a well-established sequence of steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.[1]

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The subsequent loss of a water molecule (dehydration) leads to the formation of the thiazole ring.[1]

The aromaticity of the resulting thiazole ring is a significant driving force for the reaction.

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Quantitative Data on Hantzsch Synthesis of Substituted Thiazoles

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone and thioamide starting materials. The following tables summarize quantitative data from various implementations of the Hantzsch synthesis.

One-Pot Synthesis of Substituted Thiazoles

This method involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a silica-supported tungstosilisic acid catalyst.[3]

| Entry | Ar | Method | Time (h) | Yield (%) |

| 1 | C₆H₅ | A | 2.5 | 90 |

| B | 1.5 | 92 | ||

| 2 | 4-CH₃-C₆H₄ | A | 2.5 | 88 |

| B | 1.5 | 90 | ||

| 3 | 4-Cl-C₆H₄ | A | 2.0 | 90 |

| B | 1.5 | 90 | ||

| 4 | 4-NO₂-C₆H₄ | A | 2.0 | 85 |

| B | 1.5 | 88 | ||

| 5 | 4-OH-C₆H₄ | A | 3.0 | 82 |

| B | 2.0 | 85 | ||

| 6 | 2-OH-C₆H₄ | A | 3.5 | 79 |

| B | 2.0 | 80 | ||

| 7 | 4-OCH₃-C₆H₄ | A | 2.5 | 85 |

| B | 1.5 | 88 |

Method A: Conventional heating at 65 °C. Method B: Ultrasonic irradiation at room temperature.[3]

Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

This approach utilizes microwave irradiation to accelerate the reaction between 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas.

| Entry | R¹ | R² | R³ | Time (min) | Yield (%) |

| 1 | H | H | H | 30 | 95 |

| 2 | H | H | 4-Cl | 30 | 94 |

| 3 | H | H | 4-OCH₃ | 30 | 92 |

| 4 | 4-Cl | H | H | 30 | 93 |

| 5 | 4-Cl | H | 4-Cl | 30 | 91 |

| 6 | 4-OCH₃ | H | H | 30 | 92 |

| 7 | 4-OCH₃ | H | 4-Cl | 30 | 90 |

Reaction conditions: Microwave irradiation at 90 °C in methanol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the One-Pot Synthesis of Hantzsch Thiazole Derivatives[3]

Materials:

-

3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Silica supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

-

Ethanol/Water (1:1, 5 mL)

Procedure:

-

A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the respective substituted benzaldehyde, and SiW.SiO₂ in a 1:1 ethanol/water mixture is prepared.

-

For conventional heating: The mixture is refluxed with stirring for 2-3.5 hours at 65 °C.

-

For ultrasonic irradiation: The mixture is subjected to ultrasonic activation for 1.5-2 hours at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting solid is filtered and washed with ethanol.

-

The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration.

-

The filtrate is evaporated under vacuum, and the resulting product is dried in an oven at 60 °C.

Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (20 mL)

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100 °C for 30 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100-mL beaker containing 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watchglass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

Microwave-Assisted Synthesis of 2-Substituted-thiazol-4(5H)-ones

Materials:

-

Thiosemicarbazone derivative (1.1 mmol)

-

2-chloro-N-phenethylacetamide (1.1 mmol)

-

Ethanol (4 mL)

-

DMF:Methanol (2:1) for recrystallization

Procedure:

-

An equimolar mixture of the thiosemicarbazone and 2-chloro-N-phenethylacetamide is taken in ethanol in a microwave-safe reaction vessel.

-

The reaction mixture is subjected to microwave irradiation for 10-15 minutes.

-

After completion of the reaction, the mixture is cooled, and the solid product obtained is filtered.

-

The crude product is recrystallized from a DMF:methanol (2:1) mixture to yield the pure compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the Hantzsch synthesis.

References

Physical and chemical properties of 5-(Bromomethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 5-(Bromomethyl)thiazole. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this versatile chemical compound.

Core Physical and Chemical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a bromomethyl group at the 5-position. This substitution imparts significant reactivity, making it a valuable intermediate in organic synthesis. The compound is typically a colorless to pale yellow liquid or solid and is soluble in organic solvents.[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNS | [1] |

| Molecular Weight | 178.05 g/mol | N/A |

| CAS Number | 167998-61-0 | N/A |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point (Predicted) | 228.6 ± 15.0 °C | N/A |

| Solubility | Soluble in organic solvents | [1] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is largely dictated by the presence of the bromomethyl group. This functional group is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide array of other functional groups onto the thiazole core.[1] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds.[2][3][4][5]

Thiazole derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The ability to modify the 5-position of the thiazole ring via the bromomethyl intermediate provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Workflow: Synthesis of this compound

A common synthetic route to this compound involves the radical bromination of 5-methylthiazole. The following diagram illustrates a typical experimental workflow for this transformation.

Spectroscopic Characterization

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical flow of how different spectroscopic techniques are employed to confirm the structure of a synthesized molecule like this compound.

Note on Spectral Data: Researchers should acquire and interpret their own spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of synthesized this compound. The expected ¹H NMR spectrum would feature signals corresponding to the protons on the thiazole ring and a characteristic singlet for the bromomethyl protons. The ¹³C NMR would show resonances for the three carbons of the thiazole ring and the methylene carbon of the bromomethyl group. The IR spectrum would display characteristic bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring, as well as the C-Br stretch.

Applications in Drug Discovery and Development

The thiazole moiety is a prominent scaffold in a wide range of clinically approved drugs and biologically active compounds.[2][3][4][5][6] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a key starting material for the synthesis of novel thiazole-containing compounds with potential therapeutic applications. The ability to introduce diverse substituents at the 5-position allows for the exploration of chemical space around the thiazole core, which is a critical aspect of lead optimization in drug discovery.

The inherent reactivity of the bromomethyl group enables the covalent attachment of this thiazole derivative to various biological targets, making it a useful tool for chemical biology studies, such as target identification and validation.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its well-defined physical and chemical properties, particularly the reactivity of the bromomethyl group, make it an important intermediate for the synthesis of a diverse range of thiazole derivatives with potential biological activities. This guide provides a foundational understanding of its core characteristics to support further research and development in academia and the pharmaceutical industry.

References

- 1. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Key Reactions of 5-(Bromomethyl)thiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)thiazole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactivity is dominated by the labile bromomethyl group at the 5-position, which readily participates in a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the core reactions of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction

The thiazole motif is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a reactive bromomethyl handle at the 5-position of the thiazole ring provides a key functional group for facile elaboration and the construction of diverse molecular libraries. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the antiretroviral drug Ritonavir. This guide will delve into the primary transformations of this valuable synthon, focusing on nucleophilic substitution reactions, and will also touch upon other important synthetic applications.

Core Reactivity: Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is the S(_N)2 displacement of the bromide ion by a wide range of nucleophiles. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines provides a straightforward route to 5-((alkylamino)methyl)thiazole derivatives, which are common substructures in biologically active molecules. These reactions are typically carried out in a polar solvent in the presence of a base to neutralize the hydrobromic acid byproduct.

Table 1: Synthesis of 5-((Alkylamino)methyl)thiazole Derivatives

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | - | Ethanol | Reflux | 4 | 54 | [1] |

| Heterocyclic Amines | - | Ethanol | Reflux | 10 | 78 | [2] |

| 2-Aminothiazole | - | Ethanol | Reflux | - | - | [2] |

Experimental Protocol: General Procedure for the Reaction of this compound with Heterocyclic Amines [2]

A mixture of equimolar quantities of the this compound derivative (e.g., 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, 5 mmol) and the desired heterocyclic amine (5 mmol) in ethanol (30 mL) is refluxed for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid is then washed with methanol and recrystallized from a suitable solvent to yield the purified product.

Caption: Workflow for N-Alkylation of this compound.

Reactions with S-Nucleophiles (Thiols)

Thiolates are excellent nucleophiles for the displacement of the bromide from this compound, leading to the formation of the corresponding thioethers (sulfides). These reactions typically proceed under mild conditions with high yields.

Table 2: Synthesis of Thioether Derivatives from this compound

| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Benzothiazole-2-thiol | - | DMF | Room Temp. | 48 | 99 | |

| Thiophenol | Potassium Carbonate | DMF | Room Temp. | - | High |

Experimental Protocol: Synthesis of 2-((1,3-Thiaselenol-2-ylmethyl)sulfanyl)-1,3-benzothiazole

A solution of 1,3-benzothiazole-2-thiol (2 mmol) in DMF (3 mL) is added to a solution of the this compound derivative (2 mmol) in DMF (3 mL). The mixture is stirred at room temperature for 48 hours. After completion, the reaction mixture is diluted with cold water (40 mL) and extracted with ethyl acetate (5 x 5 mL). The combined organic phases are washed with water (5 x 5 mL) and dried over CaCl(_2). The solvent is removed under vacuum to yield the product.

Caption: Workflow for S-Alkylation of this compound.

Reactions with O-Nucleophiles (Alcohols and Phenols)

The formation of ethers via the reaction of this compound with alkoxides or phenoxides is another key transformation. These reactions often require a base to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.

Table 3: Synthesis of Ether Derivatives from this compound

| Alcohol/Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | KOH | DMSO | 80 | 1 | High | [3] |

| Substituted Phenols | Phase Transfer Catalyst | Chloroform | - | - | Moderate | [1] |

Experimental Protocol: One-Pot O-Alkylation/Wittig Olefination of 4-Hydroxybenzaldehyde [3]

Potassium hydroxide (15 mmol) is ground to a fine powder and added to DMSO (10 mL). After stirring for 10 minutes, 4-hydroxybenzaldehyde (10 mmol) is added, and the mixture is stirred at room temperature. 4-Bromobenzyl bromide (a surrogate for this compound in this general protocol, 12.0 mmol) is then added, and after 10 minutes, (carbomethoxymethylene)triphenylphosphorane (14.9 mmol) is added. The reaction is heated at 80 °C for 1 hour and then stirred at room temperature for another 5 hours. The mixture is poured into cold water and extracted with chloroform. The organic phase is dried and concentrated to give the product.

Application in the Synthesis of Ritonavir

This compound derivatives are critical intermediates in the synthesis of the HIV protease inhibitor, Ritonavir. The synthesis involves the coupling of a complex valine derivative with a thiazole-containing fragment. While the exact industrial synthesis protocols are proprietary, the literature describes the preparation of key intermediates. For example, 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole is a known intermediate in Ritonavir synthesis.

Caption: Simplified Retrosynthetic Analysis of Ritonavir.

Other Key Reactions

Beyond nucleophilic substitution, the bromomethyl group can be transformed to participate in other carbon-carbon bond-forming reactions.

Wittig Reaction

This compound can be converted into the corresponding phosphonium salt by reaction with triphenylphosphine. Subsequent deprotonation with a strong base generates a phosphonium ylide, which can then undergo a Wittig reaction with aldehydes or ketones to form alkenes.

Experimental Protocol: General Procedure for Wittig Reaction

To a suspension of the triphenylphosphonium bromide salt of this compound (1.5 equiv) in THF is added n-BuLi (1.4 equiv) at a low temperature. After stirring, the aldehyde or ketone (1.0 equiv) is added, and the reaction is stirred until completion. The reaction is then quenched and worked up to isolate the alkene product.

Suzuki Coupling

While the bromomethyl group itself does not directly participate in Suzuki coupling, the bromine atom on the thiazole ring (if present) can undergo this palladium-catalyzed cross-coupling reaction with boronic acids to form C-C bonds. Alternatively, this compound can be converted to a boronic ester for subsequent coupling reactions.

Experimental Protocol: General Procedure for Suzuki Coupling [4]

A reaction vessel is charged with the bromo-thiazole derivative (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh(_3))(_4) (2.5 mol%), and a base like K(_3)PO(_4) (2.0 eq). A solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H(_2)O 4:1), is added. The mixture is heated (e.g., 90 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS. Standard aqueous workup and purification by column chromatography afford the coupled product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is primarily centered on the facile displacement of the bromide by a diverse array of nucleophiles, providing efficient access to a wide range of functionalized thiazole derivatives. Furthermore, its utility extends to more complex transformations such as the Wittig reaction and as a key component in the synthesis of important pharmaceuticals like Ritonavir. The experimental protocols and data presented in this guide are intended to serve as a practical resource for chemists in research and development, enabling the effective utilization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Commercial Landscape of 5-(Bromomethyl)thiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for 5-(Bromomethyl)thiazole, a crucial building block for researchers, scientists, and drug development professionals. This document outlines commercially available suppliers, detailed synthesis protocols, and essential analytical data to facilitate its use in research and development.

Commercial Availability and Suppliers

This compound, identified by CAS number 167998-61-0 , is a reactive intermediate widely used in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While the parent compound is available, a variety of its derivatives are also commercially offered, providing researchers with a range of starting materials for diverse applications.

Below is a summary of suppliers for this compound and its common derivatives. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Compound Name | CAS Number | Supplier(s) | Purity (Typical) | Notes |

| This compound | 167998-61-0 | BOC Sciences[], BLD Pharm[2], CymitQuimica[3], Molbase[4], Chemsrc[5] | 95% - 98%[][4] | Often requires cold-chain transportation[2]. |

| 2-Bromo-5-(bromomethyl)thiazole | 131748-91-9 | Sigma-Aldrich, BLD Pharm | ≥95% | A di-brominated derivative. |

| 4-Bromo-5-(bromomethyl)thiazole | Not specified | Dana Bioscience | Not specified | A positional isomer of the di-brominated derivative. |

| Ethyl this compound-2-carboxylate | 960235-24-9 | Sigma-Aldrich | ≥97% | An ester derivative. |

| 5-(Bromomethyl)-4-methylthiazole hydrobromide | 1256562-26-1 | ChemBridge | ≥95% | A methylated and salified derivative. |

Synthesis of this compound and Derivatives

The synthesis of the thiazole ring is a well-established process in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7] For this compound and its derivatives, modifications of this and other synthetic routes are employed.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a generalized protocol for the synthesis of a thiazole derivative, which can be adapted for the synthesis of this compound.

Materials and Reagents:

-

α-haloketone (e.g., a brominated ketone)

-

Thioamide (e.g., thioformamide)

-

Solvent (e.g., ethanol, THF)

-

Base (optional, e.g., sodium carbonate)

Procedure:

-

Dissolve the thioamide in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the α-haloketone to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If the product precipitates as a salt, neutralize the mixture with a weak base (e.g., saturated aqueous sodium bicarbonate solution) to obtain the neutral thiazole.

-

The crude product can be collected by vacuum filtration if it precipitates. If it remains in solution, the solvent is removed under reduced pressure, and the residue is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

-

The crude product is then purified by recrystallization or column chromatography.

A visual representation of a typical Hantzsch thiazole synthesis workflow is provided below.

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₄BrNS |

| Molecular Weight | 178.05 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[3] |

| IUPAC Name | 5-(bromomethyl)-1,3-thiazole[] |

| 1H NMR (Predicted) | Signals corresponding to the thiazole ring protons and the bromomethyl (-CH₂Br) group. The methylene protons would likely appear as a singlet. |

| 13C NMR (Predicted) | Resonances for the two distinct carbons of the thiazole ring and the carbon of the bromomethyl group. |

| Mass Spectrum (MS) | The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound would be expected. |

| Infrared (IR) Spectrum | Characteristic peaks for C-H, C=N, and C-S stretching of the thiazole ring, and a C-Br stretching vibration. |

Applications in Drug Discovery and Medicinal Chemistry

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of biologically active compounds with demonstrated therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties.[8] The bromomethyl group in this compound is a versatile functional handle, allowing for its incorporation into larger molecules through nucleophilic substitution reactions.

A significant area of application for thiazole derivatives is in the development of protein kinase inhibitors.[9][10][11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10][11] Thiazole-containing compounds have been successfully developed as inhibitors of various kinases, interfering with aberrant signaling and inducing therapeutic effects.

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by thiazole-based kinase inhibitors.

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

This guide serves as a foundational resource for researchers working with this compound. For specific experimental details and safety information, it is essential to consult the documentation provided by suppliers and relevant peer-reviewed literature.

References

- 2. 167998-61-0|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]

- 4. molbase.com [molbase.com]

- 5. 5-Bromomethylthiazole | CAS#:167998-61-0 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Brominated Thiazoles: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the thiazole nucleus represents a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Brominated thiazoles, in particular, serve as versatile and highly valuable intermediates in the synthesis of complex molecular architectures, enabling the facile introduction of diverse functionalities through a variety of cross-coupling and functionalization reactions. This guide provides an in-depth overview of the synthesis, reactivity, and applications of brominated thiazoles, complete with detailed experimental protocols and quantitative data to facilitate their use in the laboratory.

Introduction to the Chemistry of Thiazoles

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[3] This arrangement imparts a unique electronic structure, rendering the thiazole ring aromatic and influencing its reactivity.[3] The positions on the thiazole ring are numbered starting from the sulfur atom, with the C2, C4, and C5 positions being the sites of substitution.

The chemistry of thiazoles is rich and varied, with the ring system being relatively stable and amenable to a wide range of chemical transformations. The presence of the heteroatoms influences the electron density around the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack. Bromination of the thiazole ring is a key transformation that opens up a vast chemical space for the synthesis of novel derivatives.

Synthesis of Brominated Thiazoles

The regioselective synthesis of brominated thiazoles is crucial for their use as building blocks in organic synthesis. A variety of methods have been developed for the preparation of mono-, di-, and tri-brominated thiazoles.[4][5][6]

Synthesis of Monobrominated Thiazoles

2-Bromothiazole: A common method for the synthesis of 2-bromothiazole involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.[3]

4-Bromothiazole and 5-Bromothiazole: These isomers are often prepared through more complex synthetic routes, sometimes involving the construction of the thiazole ring from appropriately substituted precursors or through selective debromination of polybrominated thiazoles.[2]

Synthesis of Dibrominated Thiazoles

2,4-Dibromothiazole and 2,5-Dibromothiazole: These can be synthesized through the bromination of thiazole or its derivatives under specific conditions.[7] The regioselectivity can often be controlled by the choice of brominating agent and reaction conditions.

Synthesis of Tribrominated Thiazoles

2,4,5-Tribromothiazole: Exhaustive bromination of thiazole or certain derivatives can lead to the formation of the tribrominated species.[4][5][6]

Key Reactions of Brominated Thiazoles

The bromine substituents on the thiazole ring serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions, as well as in metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Brominated thiazoles are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromothiazole with a boronic acid or ester to form a new C-C bond.[8][9][10]

-

Stille Coupling: In this reaction, a bromothiazole is coupled with an organostannane reagent.[11][12][13]

-

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a bromothiazole and a terminal alkyne.[1][14][15]

-

Buchwald-Hartwig Amination: This reaction is used to form a C-N bond by coupling a bromothiazole with an amine.

Lithiation and Other Metal-Halogen Exchange Reactions

The bromine atoms on the thiazole ring can be readily exchanged with lithium by treatment with organolithium reagents such as n-butyllithium or t-butyllithium.[16][17][18] The resulting lithiated thiazoles are potent nucleophiles that can react with a wide range of electrophiles to introduce new functional groups.

Experimental Protocols

Synthesis of 2-Bromothiazole[3]

Materials:

-

2-Amino-1,3-thiazole (25.01 g, 0.2498 mol)

-

Phosphoric acid (H₃PO₄, 85%, 94 mL)

-

Concentrated nitric acid (HNO₃, 50 mL)

-

Sodium nitrite (NaNO₂, 20.00 g, 0.2899 mol)

-

Water (H₂O)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 41.02 g, 0.1643 mol)

-

Sodium bromide (NaBr, 73.39 g, 0.7133 mol)

-

Potassium hydroxide (KOH)

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Partially dissolve 2-amino-1,3-thiazole in H₃PO₄ (85%) with stirring and cool the solution to 5°C.

-

Slowly add concentrated HNO₃ over 10 minutes, ensuring the internal temperature does not exceed 8°C.

-

Cool the resulting solution to 2°C and slowly add a solution of NaNO₂ in H₂O over 30 minutes, maintaining the temperature below 8°C.

-

Stir the resulting "diazo solution" for 1 hour at 0-5°C.

-

In a separate flask, prepare a solution of CuSO₄·5H₂O and NaBr in H₂O and cool it to 6°C.

-

Slowly add the "diazo solution" to the copper-bromide solution over 90 minutes, keeping the internal temperature below 8°C.

-

Stir the resulting green, foaming solution at 0-7°C for at least 6 hours, then allow it to warm to room temperature overnight.

-

Adjust the pH of the solution to approximately 7 with solid KOH, then to pH 9 with solid Na₂CO₃.

-

Perform steam distillation on the resulting solution until the distillate is no longer turbid (approximately 500 mL collected).

-

Separate the pale yellow organic layer from the first 200 mL fraction, dry it with MgSO₄, and filter to obtain pure 2-bromothiazole.

-

Extract the remaining distillate with Et₂O (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate to yield additional 2-bromothiazole.

Yield: 35.33 g (86%)

Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-tert-butylthiazole[8]

Materials:

-

2-Amino-5-bromo-4-tert-butylthiazole

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add 2-amino-5-bromo-4-tert-butylthiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Add the palladium catalyst to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data for various brominated thiazoles and representative cross-coupling reactions.

Table 1: Physical and Spectroscopic Data of Brominated Thiazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Bromothiazole | C₃H₂BrNS | 164.02 | - | 7.61 (d, J=3.6 Hz, 1H), 7.31 (d, J=3.6 Hz, 1H)[3] | 143.1, 136.1, 123.0[3] |

| 5-Bromothiazole | C₃H₂BrNS | 164.02 | - | 8.78 (s, 1H), 7.83 (s, 1H)[2] | - |

| 2,5-Dibromothiazole | C₃HBr₂NS | 242.92 | 46-47 | 7.52 (s, 1H)[6] | - |

Table 2: Representative Yields for Cross-Coupling Reactions of Brominated Thiazoles

| Bromothiazole Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-5-iodothiazole | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Not specified | [19] |

| 2-Bromo-5-(4-methoxyphenyl)thiazole | 3-Chloroaniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Not specified | Not specified | [19] |

| 2,5-Dibromothiazole | Distannylated comonomer | Stille Polymerization | Pd(PPh₃)₄ | - | Toluene | - | [20][21] |

| 5-Bromo-2-chlorobenzothiazole | Terminal alkyne | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Amine | THF or DMF | - | [1] |

Visualizing Synthetic Pathways

The synthesis of complex molecules often involves a series of sequential reactions. Visualizing these workflows can aid in understanding the overall synthetic strategy. Below is a Graphviz diagram illustrating a generalized workflow for the functionalization of a dibromothiazole.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Stille Coupling [organic-chemistry.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]